molecular formula C15H15NO2S B2970735 (2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide CAS No. 1331593-35-1

(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide

Cat. No.: B2970735
CAS No.: 1331593-35-1
M. Wt: 273.35
InChI Key: PVKHJAOPTSEKSZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide is an organic compound that features a cyclopropyl group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.

    Introduction of the furan ring: The furan ring can be introduced via a Diels-Alder reaction between a diene and a dienophile.

    Attachment of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the amide bond: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of epoxides or sulfoxides.

    Reduction: Formation of saturated rings.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit an enzyme involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-cyclopropyl-3-(thiophen-2-yl)prop-2-enamide
  • (2E)-N-cyclopropyl-3-(furan-2-yl)-N-methylprop-2-enamide

Uniqueness

(2E)-N-cyclopropyl-3-(furan-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide is unique due to the presence of both furan and thiophene rings, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

(E)-N-cyclopropyl-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-15(6-5-14-2-1-8-18-14)16(13-3-4-13)10-12-7-9-19-11-12/h1-2,5-9,11,13H,3-4,10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKHJAOPTSEKSZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N(CC2=CSC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.